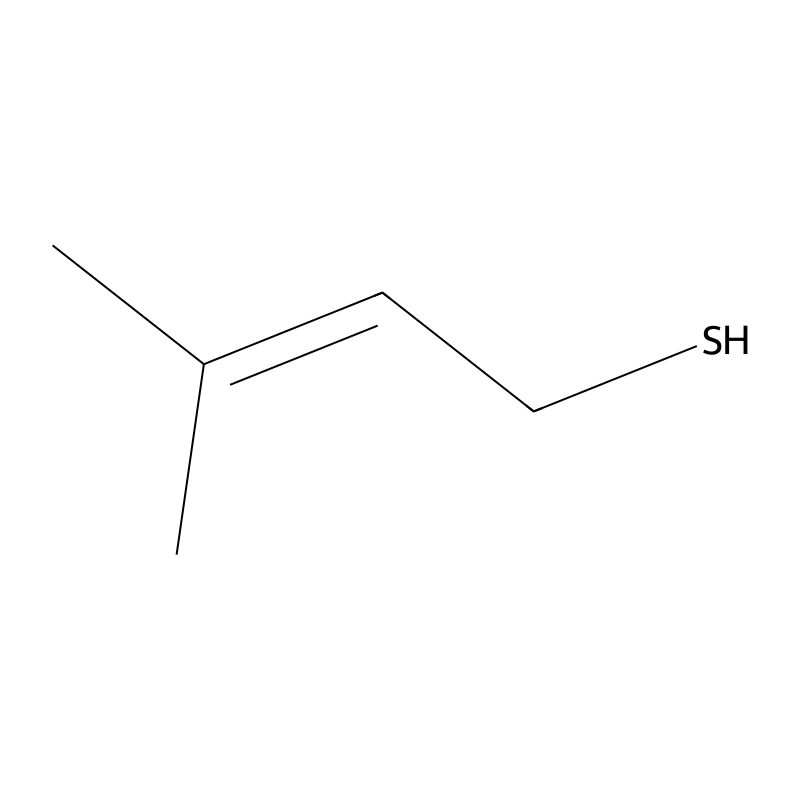

3-Methyl-2-butene-1-thiol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Atmospheric Chemistry

Summary of the Application: 3-Methyl-2-butene-1-thiol (MBT) is a volatile organosulfur compound emitted from Cannabis sativa and contributes to its skunky odor . The study aimed to understand the environmental fate of MBT, focusing on its oxidation by hydroxyl radicals .

Methods of Application or Experimental Procedures: The researchers conducted high-level quantum chemical and theoretical kinetic calculations . They computed potential energy surfaces involving H-abstraction and OH addition at the CCSD(T)/aug-cc-pV(T+d)Z//M06-2X/aug-cc-pV(T+d)Z level of theory . The kinetics of all the site-specific abstraction and addition reactions associated with the most stable MBT + OH radical reaction were assessed using the MESMER kinetic code between 200 and 320 K .

Results or Outcomes: The barrier height for the addition of the OH radical to a C atom of the alkene moiety, leading to the formation of a C-centered MBT−OH radical, was computed to be −4.1 kcal mol−1 below the energy of the starting MBT + OH radical-separated reactants . The estimated global rate coefficient for the oxidation of MBT with respect to its reactions with the OH radical was found to be 6.1 × 10−11 cm3 molecule−1 s−1 at 298 K and 1 atm pressure .

Beer Quality Analysis

Summary of the Application: 3-Methyl-2-butene-1-thiol is responsible for the light-struck character in beer. The compound’s presence in beer is analyzed using gas chromatography techniques.

Natural Gas and Liquefied Propane Safety

Summary of the Application: 3-Methyl-2-butene-1-thiol is added to natural gas and liquefied propane to serve as an easily detectable warning in case of leaks .

Coffee Aroma

Summary of the Application: 3-Methyl-2-butene-1-thiol is also produced in freshly brewed coffee . It disappears shortly after brewing .

Skunk Odor

Summary of the Application: 3-Methyl-2-butene-1-thiol is one of the simple thiols that cause the characteristic odor of skunks .

Freshly Brewed Coffee Aroma

Summary of the Application: 3-Methyl-2-butene-1-thiol is produced in freshly brewed coffee . It disappears shortly after brewing .

3-Methyl-2-butene-1-thiol, also known as prenylthiol, is a volatile organosulfur compound with the molecular formula C₅H₁₀S and a molecular weight of approximately 102.18 g/mol. This compound belongs to the class of alkylthiols, characterized by the presence of a thiol functional group (-SH) attached to an alkyl chain. It has gained attention due to its distinctive strong odor, often described as skunky, and its occurrence in various natural products, including cannabis and lightstruck beer .

- Oxidation: It can be oxidized by agents such as bromine or iodine to form disulfides. This reaction typically occurs in both aqueous and organic solvents.

- Reduction: The disulfides produced from oxidation can be reduced back to thiols using reducing agents like zinc in the presence of hydrochloric acid.

- Substitution: This compound can undergo nucleophilic substitution reactions, particularly with alkyl halides, leading to the formation of various alkyl thiols and isothiourea salts.

Common Reagents and Conditions- Oxidation: Bromine (Br₂) or iodine (I₂).

- Reduction: Zinc (Zn) and hydrochloric acid (HCl).

- Substitution: Thiourea in the presence of an alkyl halide.

Major Products Formed- Oxidation: Disulfides (R–S–S–R’).

- Reduction: Thiols (R–SH).

- Substitution: Alkyl thiols and isothiourea salts.

- Oxidation: Disulfides (R–S–S–R’).

- Reduction: Thiols (R–SH).

- Substitution: Alkyl thiols and isothiourea salts.

Research indicates that 3-methyl-2-butene-1-thiol exhibits biological activity through its interaction with various biological systems. It has been identified as a metabolite produced by Saccharomyces cerevisiae, a common yeast used in fermentation processes . Additionally, its oxidation can lead to the formation of reactive radicals that may influence cellular processes . Its presence in cannabis suggests potential implications for flavor and aroma profiles in edible products.

There are several methods for synthesizing 3-methyl-2-butene-1-thiol:

- Reaction of Carbamimidothioic Acid with 3,3-Dimethylallyl Bromide: This method is one of the common synthetic routes employed in laboratory settings.

- Industrial Production: In industrial settings, this compound is typically synthesized using large-scale chemical reactors under controlled conditions to maximize yield and purity. The specific methods may vary among manufacturers and are often proprietary .

3-Methyl-2-butene-1-thiol finds applications in various fields:

- Flavoring Agent: Due to its strong odor, it is used as a flavoring agent in food products.

- Research: It serves as a model compound for studying organosulfur chemistry and reactions involving thiols.

- Industrial Chemistry: Its reactivity makes it useful in synthesizing other sulfur-containing compounds.

Studies have highlighted the interactions of 3-methyl-2-butene-1-thiol with hydroxyl radicals, leading to oxidation processes that generate s-centered and c-centered radicals. These interactions can have implications for its stability and reactivity under different environmental conditions . Furthermore, its role in beer photooxidation demonstrates how it contributes to flavor changes when beer is exposed to light .

Several compounds share structural similarities with 3-methyl-2-butene-1-thiol:

| Compound Name | Structure | Unique Characteristics |

|---|---|---|

| 3-Methyl-1-butanethiol | C₄H₁₁S | Similar odor profile but less volatile than 3-methyl-2-butene-1-thiol. |

| Ethanethiol | C₂H₆S | Simpler thiol commonly used as an odorant for natural gas. |

| 2-Butene-1-thiol | C₄H₈S | Similar structure but distinct odor characteristics; less pungent than 3-methyl-2-butene-1-thiol. |

Uniqueness

3-Methyl-2-butene-1-thiol is particularly unique due to its potent skunky odor and its occurrence in both cannabis and lightstruck beer. Its specific structure allows it to participate in a variety of

Molecular Geometry and Conformational Analysis

The molecular structure of 3-methyl-2-butene-1-thiol features a five-carbon backbone with a double bond located between the second and third carbon atoms, complemented by a methyl substituent at the third carbon position and a terminal thiol group [1] [2]. The International Union of Pure and Applied Chemistry Standard International Chemical Identifier for this compound is InChI=1S/C5H10S/c1-5(2)3-4-6/h3,6H,4H2,1-2H3, which provides a unique representation of its molecular connectivity [1] [4].

Comprehensive conformational analysis conducted using high-level quantum chemical calculations at the M06-2X/6-311++G(2d,2p) level has revealed the existence of multiple stable conformational forms [5]. The molecular structure possesses four internal rotational degrees of freedom, specifically three carbon-carbon bond torsions and one carbon-sulfur bond torsion, which contribute to conformational flexibility [5]. Detailed computational studies have identified three primary stable conformers, designated as conformers I, II, and III, which differ primarily in the orientation of the hydrogen atom within the thiol functional group [5] [20].

The most stable conformer exhibits zero-point energy corrected relative energies calculated at the CCSD(T)/aug-cc-pV(T+d)Z//M06-2X/aug-cc-pV(T+d)Z level of theory [5] [20]. The energy differences between these conformational isomers are relatively small, approximately 0.6 kilocalories per mole, indicating that all three conformations can contribute significantly to the overall molecular behavior under ambient conditions [5] [20]. The conformational analysis reveals specific geometric parameters including hydrogen bonding interactions within prereactive complexes, with bond lengths ranging from 2.37 to 2.98 Angstroms for various intermolecular contacts [5].

| Conformer | Relative Energy (kcal/mol) | Primary Structural Difference |

|---|---|---|

| I | 0.0 | Reference structure |

| II | ~0.6 | Thiol hydrogen orientation |

| III | ~0.6 | Thiol hydrogen orientation |

Spectroscopic Characterization (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

Nuclear Magnetic Resonance Spectroscopy

Nuclear magnetic resonance spectroscopic analysis of 3-methyl-2-butene-1-thiol provides detailed structural confirmation through characteristic chemical shift patterns [13]. The compound exhibits distinctive proton nuclear magnetic resonance signals corresponding to the various hydrogen environments within the molecule [13]. The alkene proton resonances appear in the typical vinyl region, while the methyl substituents contribute to the aliphatic region of the spectrum [13]. The thiol proton typically exhibits a characteristic chemical shift that can be distinguished from other hydrogen-containing functional groups [13].

Infrared Spectroscopy

Infrared spectroscopic characterization of 3-methyl-2-butene-1-thiol reveals several diagnostic absorption bands that confirm the presence of both alkene and thiol functional groups [23] [24] [25]. The thiol functional group exhibits a characteristic sulfur-hydrogen stretching vibration in the range of 2550-2600 wavenumbers per centimeter, appearing as a weak absorption band [23] [24] [27]. This frequency range is distinctly lower than typical oxygen-hydrogen stretching frequencies, providing clear identification of the thiol functionality [27].

The alkene portion of the molecule contributes several characteristic infrared absorptions [25] [28]. The carbon-carbon double bond stretching vibration typically appears in the region of 1626-1675 wavenumbers per centimeter, exhibiting moderate intensity [24] [25] [28]. The vinylic carbon-hydrogen stretching vibrations occur at frequencies greater than 3000 wavenumbers per centimeter, distinguishing them from saturated carbon-hydrogen stretches which appear below 3000 wavenumbers per centimeter [25] [28].

| Functional Group | Frequency Range (cm⁻¹) | Intensity | Assignment |

|---|---|---|---|

| S-H stretch | 2550-2600 | Weak | Thiol group |

| C=C stretch | 1626-1675 | Medium | Alkene double bond |

| =C-H stretch | >3000 | Medium | Vinylic hydrogen |

| C-H stretch (alkyl) | 2840-3000 | Medium | Saturated carbons |

Mass Spectrometry

Mass spectrometric analysis of 3-methyl-2-butene-1-thiol provides molecular ion confirmation and fragmentation pattern information [8] [11]. The molecular ion peak appears at mass-to-charge ratio 102, corresponding to the molecular weight of the compound [8] [11]. Electron ionization mass spectrometry reveals characteristic fragmentation patterns, with significant fragment ions observed at mass-to-charge ratio 67, corresponding to the C₄H₇S⁺ fragment . The mass spectral data have been compiled and documented in the National Institute of Standards and Technology mass spectrometry database, providing reference standards for analytical identification [8] [11].

Gas chromatographic separation coupled with mass spectrometric detection enables precise analytical quantification of 3-methyl-2-butene-1-thiol with detection limits reaching 0.05 parts per million . The retention time for this compound on standard gas chromatographic columns ranges from 6.8 to 8.1 minutes depending on the specific analytical conditions employed [11] .

Thermodynamic Parameters and Stability Studies

Thermodynamic Properties

The thermodynamic properties of 3-methyl-2-butene-1-thiol have been characterized through both experimental measurements and computational predictions [15] [16] [17]. The standard enthalpy of formation in the gas phase has been calculated as -0.62 kilojoules per mole using the Joback group contribution method [15]. The standard Gibbs free energy of formation is estimated at 92.28 kilojoules per mole, indicating the thermodynamic stability of the compound relative to its constituent elements [15].

The enthalpy of vaporization for 3-methyl-2-butene-1-thiol is reported as 33.50 kilojoules per mole, reflecting the intermolecular forces present in the liquid phase [15] [19]. The enthalpy of fusion is calculated as 11.64 kilojoules per mole, providing insight into the solid-state packing and intermolecular interactions [15].

Heat capacity data demonstrate temperature-dependent behavior, with gas-phase heat capacity values ranging from 153.62 joules per mole per Kelvin at 380.70 Kelvin to 205.70 joules per mole per Kelvin at 585.16 Kelvin [15]. This temperature dependence reflects the increasing contribution of vibrational modes to the thermal energy as temperature increases [15].

| Property | Value | Units | Method |

|---|---|---|---|

| ΔfH°(gas) | -0.62 | kJ/mol | Joback calculation |

| ΔfG° | 92.28 | kJ/mol | Joback calculation |

| ΔvapH° | 33.50 | kJ/mol | Joback calculation |

| ΔfusH° | 11.64 | kJ/mol | Joback calculation |

| Cp(gas, 298K) | ~160 | J/mol·K | Estimated |

Physical Properties and Stability

The physical properties of 3-methyl-2-butene-1-thiol reflect its dual nature as both an alkene and a thiol compound [16] [17]. The compound exists as a colorless liquid under standard conditions with a density of approximately 0.90 grams per cubic centimeter [3] [16] [17]. The boiling point ranges from 125 to 127 degrees Celsius at standard atmospheric pressure, consistent with the molecular weight and intermolecular forces present [16] [17] [19].

The compound exhibits limited water solubility due to its hydrophobic hydrocarbon chain, but demonstrates good solubility in organic solvents including dichloromethane, diethyl ether, ethyl acetate, and hexane [3] [14]. The refractive index is reported as 1.469, providing an additional physical constant for identification purposes [16] [17].

Stability studies reveal that 3-methyl-2-butene-1-thiol is readily oxidized under ambient conditions [3] [16]. The thiol functional group is particularly susceptible to oxidation, leading to the formation of disulfide bonds through intermolecular coupling reactions [31] [33]. This oxidation process involves the loss of hydrogen atoms from two thiol molecules, resulting in the formation of a disulfide linkage [33].

The alkene portion of the molecule contributes to overall stability through hyperconjugation effects [32] [34]. The substitution pattern of the double bond, with two substituents on one carbon atom, provides moderate stability compared to less substituted alkenes [32] [34]. The branched nature of the alkyl substituents enhances stability through hyperconjugation interactions between the carbon-carbon pi bond and adjacent carbon-hydrogen sigma bonds [34].

Critical temperature and pressure values have been estimated as 585.16 Kelvin and 4021.02 kilopascals respectively, defining the conditions under which distinct liquid and gas phases cease to exist [15]. The critical volume is calculated as 0.350 cubic meters per kilomole, providing insight into molecular packing at extreme conditions [15].

| Property | Value | Units | Temperature (K) |

|---|---|---|---|

| Density | 0.90 | g/cm³ | 298 |

| Boiling Point | 398-400 | K | - |

| Refractive Index | 1.469 | - | 298 |

| Critical Temperature | 585.16 | K | - |

| Critical Pressure | 4021.02 | kPa | - |

| Vapor Pressure | 14.4 | mmHg | 298 |

The thiourea-mediated alkylation pathway represents the most widely documented and reliable synthetic approach for producing 3-Methyl-2-butene-1-thiol [2] [3]. This methodology leverages thiourea as both a nucleophilic sulfur source and a stabilizing agent, facilitating the controlled introduction of the prenyl moiety through a two-step mechanism involving initial alkylation followed by hydrolytic cleavage.

Mechanistic Framework and Reaction Stoichiometry

The reaction proceeds through a well-established nucleophilic substitution mechanism wherein thiourea reacts with 3,3-dimethylallyl bromide in a 1:1 molar ratio under refluxing ethanol conditions [2] [3]. The sulfur atom of thiourea acts as the nucleophile, attacking the electrophilic carbon of the alkyl bromide via an SN2 mechanism, resulting in the formation of an intermediate isothiouronium salt [2] [4]. This intermediate subsequently undergoes alkaline hydrolysis to liberate the desired thiol product.

The reaction can be represented in two distinct phases:

Phase 1: Isothiouronium Salt Formation

Under reflux conditions at approximately 78°C in anhydrous ethanol, thiourea attacks 3,3-dimethylallyl bromide, forming the isothiouronium bromide salt [2]. The use of anhydrous ethanol is critical as water can interfere with the nucleophilic attack and promote side reactions [2] [3].

Phase 2: Hydrolytic Cleavage

The isothiouronium salt undergoes hydrolysis in the presence of sodium hydroxide, facilitating the cleavage of the sulfur-carbon bond and generating the target thiol [2] [3]. Critical to this step is the subsequent acidic quenching to pH < 2, which prevents thiol oxidation and facilitates clean product isolation .

Optimization Parameters and Reaction Conditions

Temperature control emerges as a critical parameter, with reflux conditions optimizing reaction kinetics while minimizing volatile product loss [2]. The reaction temperature of approximately 78°C for ethanol provides an optimal balance between reaction rate and selectivity . Lower temperatures result in incomplete conversion, while higher temperatures promote decomposition and side reactions [2].

Solvent selection proves equally crucial, with anhydrous ethanol providing optimal solubility for both thiourea and the alkyl bromide while maintaining chemical inertness [2] [3]. The use of anhydrous conditions prevents competitive hydrolysis and ensures high selectivity toward the desired product [2].

The workup procedure requires careful attention to prevent oxidation. Acidic quenching maintains the thiol in its reduced state, while extraction with nonpolar solvents such as diethyl ether facilitates clean separation from aqueous byproducts [2] [3].

Yield and Purity Considerations

Laboratory-scale syntheses consistently achieve yields in the range of 68-72% with gas chromatographic purity exceeding 95% . The primary impurities identified include unreacted alkyl bromide and disulfide dimers formed through oxidative coupling under aerobic conditions [5] [6]. These impurities can be effectively minimized through proper reaction atmosphere control and optimized stoichiometry.

Carbamimidothioic Acid-Based Synthesis

Carbamimidothioic acid presents an alternative sulfur source with enhanced nucleophilicity compared to thiourea [7] [8] [9]. The increased nucleophilic character stems from the tautomeric equilibrium between the thione and thiol forms, with the latter being more reactive toward alkylating agents [8] [9].

Reactivity Profile and Mechanistic Considerations

The superior nucleophilicity of carbamimidothioic acid potentially accelerates reaction rates, reducing the required reaction times from several hours to potentially less than one hour [7] [8]. However, this enhanced reactivity comes at the cost of decreased selectivity and increased susceptibility to side reactions [8].

The reaction mechanism parallels that of thiourea, proceeding through nucleophilic substitution followed by hydrolytic cleavage [7] [8]. The key difference lies in the increased reactivity of the sulfur center, which can lead to multiple alkylation events and subsequent decomposition under alkaline conditions [8].

Stability Challenges and Yield Limitations

Despite the theoretical advantages, carbamimidothioic acid suffers from significant stability issues under alkaline hydrolysis conditions [8] [10]. The compound is prone to decomposition, leading to inconsistent yields typically ranging from 50-60% [8]. This instability under alkaline conditions complicates the hydrolysis step and increases disulfide formation through oxidative pathways [8] [5].

The increased reactivity also promotes formation of multiple alkylation products and complex side reactions, reducing overall selectivity [8]. Additionally, the compound's sensitivity to atmospheric moisture and oxygen requires stringent handling procedures, limiting its practical applicability [8] [10].

Synthetic Accessibility and Cost Considerations

Carbamimidothioic acid synthesis requires specialized preparation from thiourea derivatives or direct synthesis from carbonothioic acid precursors [7] [9]. The additional synthetic steps and specialized handling requirements increase both cost and complexity compared to the readily available thiourea [7] [9].

Industrial-Scale Production Challenges

The transition from laboratory-scale synthesis to industrial production presents numerous technical and economic challenges that must be addressed through process optimization and engineering solutions [11] [12].

Process Intensification and Continuous Flow Technology

Industrial-scale production prioritizes cost efficiency, throughput, and consistent quality . Continuous-flow reactors have emerged as the preferred technology, offering enhanced heat and mass transfer characteristics compared to traditional batch processes . These systems enable better temperature control, improved mixing efficiency, and reduced residence time variability.

Pilot-scale operations have demonstrated throughput capabilities of 12 kg/h with yields maintained at 75-80% . The use of continuous-flow technology reduces energy consumption to approximately 0.8 kWh/kg while maintaining product purity at 98% as determined by gas chromatography with flame ionization detection .

Catalytic Enhancement and Process Economics

The implementation of phase-transfer catalysts, particularly tetrabutylammonium bromide, has proven effective in reducing reaction times by approximately 30% . These catalysts facilitate the transfer of ionic species between phases in biphasic systems, enhancing reaction kinetics without compromising selectivity .

The economic advantages of catalytic enhancement extend beyond reduced reaction times to include improved energy efficiency and reduced equipment sizing requirements . However, catalyst recovery and recycling remain important considerations for long-term economic viability .

Atmospheric Control and Oxidation Prevention

Industrial operations require sophisticated atmospheric control systems to prevent thiol oxidation during synthesis and purification [5] [6]. Inert atmospheres using nitrogen or argon are essential, particularly during the final stages of synthesis and product isolation . The cost of maintaining inert atmospheres is offset by the improved product quality and reduced waste generation .

Antioxidant additives, such as ascorbic acid, have proven effective in suppressing disulfide formation during purification processes . These additives must be carefully selected to avoid interference with downstream applications while providing effective oxidation protection .

Byproduct Formation and Purification Strategies

The formation of byproducts represents a significant challenge in thiol synthesis, affecting both yield and product quality [5] [6]. Understanding the mechanisms of byproduct formation enables the development of effective mitigation and purification strategies.

Disulfide Formation Mechanisms and Prevention

Disulfide formation occurs primarily through oxidative coupling of thiol groups under aerobic conditions [5] [6] [13]. The reaction proceeds via thiyl radical intermediates formed through one-electron oxidation processes [5] [14]. These radicals rapidly dimerize to form disulfide bonds, effectively removing thiol product from the reaction mixture [5] [13].

The kinetics of disulfide formation are highly dependent on pH, with rates increasing significantly under alkaline conditions [5] [15]. Oxygen concentration, metal ion content, and temperature also influence the rate of oxidative coupling [5] [13].

Prevention strategies focus on eliminating oxygen from the reaction environment and controlling pH during hydrolysis and workup procedures [5] [6]. The use of reducing agents such as ascorbic acid or dithiothreitol can effectively suppress oxidation, though care must be taken to avoid interference with the primary reaction [5].

Analytical Methods for Byproduct Identification

Gas chromatography-mass spectrometry emerges as the primary analytical tool for byproduct identification and quantification [16] [17]. The method provides excellent separation capabilities with detection limits as low as 0.05 ppm and precision values of 2.1% relative standard deviation [16].

Characteristic fragmentation patterns enable unambiguous identification of disulfide dimers, with retention times typically 2-3 minutes longer than the parent thiol [16]. Mass spectral analysis reveals molecular ion peaks at twice the molecular weight of the thiol, confirming disulfide formation [16].

High-performance liquid chromatography with fluorescence detection offers complementary analytical capabilities, particularly for biological samples where matrix effects may complicate gas chromatographic analysis [18] [19]. Detection limits in the femtomolar range make this technique particularly valuable for trace-level analysis [18] [19].

Purification Strategy Implementation

Effective purification requires a multi-step approach combining chemical reduction, physical separation, and analytical verification [20] [21]. The primary strategy involves reduction of disulfide bonds using zinc/hydrochloric acid systems, followed by extraction and chromatographic purification [20] [6].

Column chromatographic separation using silica gel with carefully optimized mobile phase compositions enables effective separation of the target thiol from related impurities [21]. Gradient elution systems using hexane-ethyl acetate mixtures provide optimal resolution while maintaining reasonable run times [21].

Final product verification requires comprehensive analytical characterization including gas chromatography-mass spectrometry, nuclear magnetic resonance spectroscopy, and elemental analysis [16]. Recovery rates of 97-103% demonstrate the effectiveness of optimized purification procedures [16].

Economic Impact of Byproduct Formation

Byproduct formation significantly impacts process economics through reduced yields, increased purification costs, and waste disposal requirements . Disulfide formation can reduce overall yields by 10-15%, representing substantial economic losses in large-scale operations [5].

The cost of implementing prevention strategies must be balanced against the value of improved yields and reduced purification requirements . Inert atmosphere systems and antioxidant additives typically represent less than 5% of total production costs while providing yield improvements of 10-15% .

Waste treatment costs for byproduct streams can be minimized through recycling strategies, where disulfide byproducts are reduced back to thiols and recycled to the main process [20]. This approach not only reduces waste disposal costs but also improves overall atom economy .

Purity

Quantity

Physical Description

XLogP3

Density

Appearance

UNII

GHS Hazard Statements

H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];

H302 (25.64%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (75%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (75%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (75%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable;Irritant

Other CAS

Wikipedia

Use Classification

Flavoring Agents -> JECFA Flavorings Index

Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes